C16H23FN4O3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester include other piperazine derivatives and fluoro-substituted pyridines .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research .
Properties
Molecular Formula |
C16H23FN4O3 |
---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23FN4O3/c1-24-11-6-18-15(22)12-19-16(23)21-9-7-20(8-10-21)14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
LQTOWYATQUJCGN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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